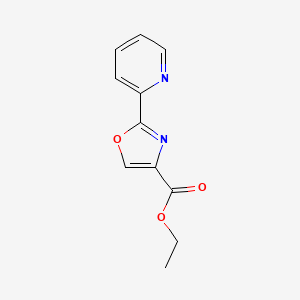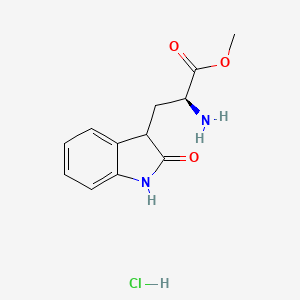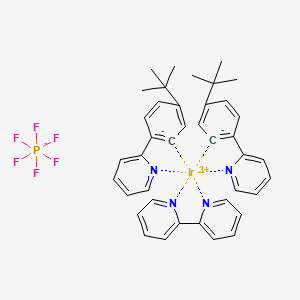
) bis [2-(4-tert-butyL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is a relatively new chemical entity that has garnered attention due to its unique structural and chemical properties. It is synthesized from 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The compound features a phosphorus atom that is four-coordinated, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is synthesized through a reaction involving 4-tert-butyl styrene, red phosphorus, and elemental sulfur . The reaction proceeds with high yield and involves the use of single crystal X-ray diffraction (XRD), multinuclear nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy to confirm the structure .
Industrial Production Methods
While specific industrial production methods for bis[2-(4-tert-butyl)phen]ethylphosphine sulfide are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The use of flow microreactor systems has been suggested for the efficient and sustainable production of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can be performed to revert the compound to its original state or to form new derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .
Aplicaciones Científicas De Investigación
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bis[2-(4-tert-butyl)phen]ethylphosphine sulfide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ability to form stable complexes with metals makes it a valuable ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers and has similar structural features.
2,4-Ditert-butylphenol: Known for its antioxidant properties, this compound shares the tert-butyl group but differs in its overall structure and applications.
Uniqueness
Bis[2-(4-tert-butyl)phen]ethylphosphine sulfide is unique due to its four-coordinated phosphorus atom and its ability to form stable complexes with metals. This makes it particularly valuable in coordination chemistry and catalysis .
Propiedades
Fórmula molecular |
C40H40F6IrN4P |
|---|---|
Peso molecular |
914.0 g/mol |
Nombre IUPAC |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C15H16N.C10H8N2.F6P.Ir/c2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*4-7,9-11H,1-3H3;1-8H;;/q2*-1;;-1;+3 |
Clave InChI |
JBALAFUSTDWDMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


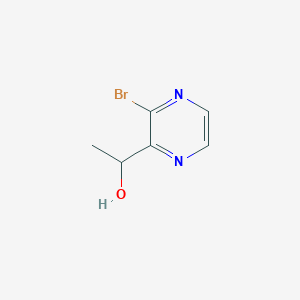
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
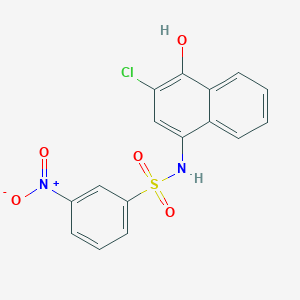
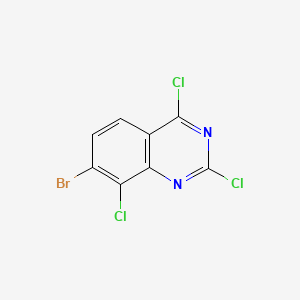

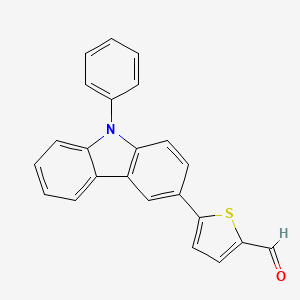
![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
